2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

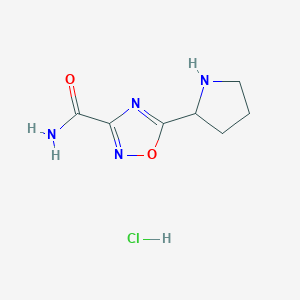

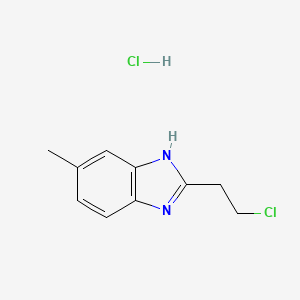

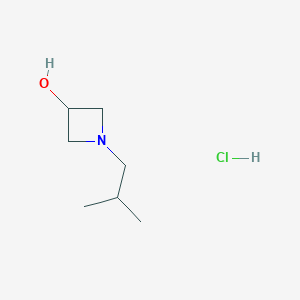

The molecular structure of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide consists of a pyridine ring attached to an ethanamine group, which is further connected to a phenyl ring substituted with two methoxy groups. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has not been extensively studied. As such, information about its reactivity and the types of chemical reactions it can undergo is currently limited .科学的研究の応用

Metabolism and Cytochrome P450 Enzymes Involvement

- The compound's metabolism pathways include hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof, mainly involving CYP3A4 and CYP2D6 enzymes (Nielsen et al., 2017).

Synthesis and Transformation

- It can be synthesized from 3,4-dimethoxyphenyldiazonium chloride and pyridine, and undergoes various transformations to yield different derivatives with potential chemical applications (Singh & Lesher, 1991).

Ferrocene Derivative Positive Redox Moiety

- A ferrocene derivative of this compound demonstrates potential as a positive redox moiety with improved solubility, potential, and multi-electron transfer behavior, indicating applications in high-performance redox couples (Xie et al., 2018).

Photo-induced Oxidation in Complexes

- The compound participates in photo-induced oxidation processes, enhancing the rate of outer sphere electron transfer in specific complexes. This could have implications in photochemistry and molecular activation studies (Draksharapu et al., 2012).

Corrosion Inhibition on Mild Steel

- Schiff base complexes derived from this compound exhibit corrosion inhibition properties on mild steel, relevant in materials and corrosion engineering (Das et al., 2017).

Polymerization Studies

- It is involved in polymerization studies, specifically in the synthesis of cadmium(II) complexes which have applications in polymer chemistry (Lee et al., 2019).

Complexation with Cadmium(II)

- The compound shows potential in complexation reactions with Cadmium(II), which could be relevant in the development of new materials and chemical sensors (Hakimi et al., 2013).

Ligand Exchange and Spin State Equilibria

- It is part of studies on ligand exchange and spin state equilibria in aqueous media, which is significant in understanding the chemical behavior of metal complexes (Draksharapu et al., 2012).

DNA Binding, Nuclease Activity, and Cytotoxicity

- The compound is involved in the study of DNA binding, nuclease activity, and cytotoxic effects, indicating potential biomedical applications, particularly in understanding interactions with genetic material (Kumar et al., 2012).

Hydrothermal Syntheses and Crystal Structures

- Its derivatives are used in hydrothermal syntheses, contributing to the understanding of crystal structures and molecular interactions (Zhang et al., 2010).

Safety And Hazards

The safety and hazards associated with the handling and use of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide are not well-documented in the literature . It is recommended to handle this compound with appropriate safety measures, such as wearing personal protective equipment and working in a well-ventilated area .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIOLUHZGYZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)